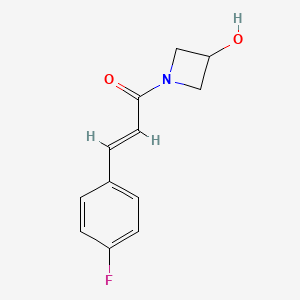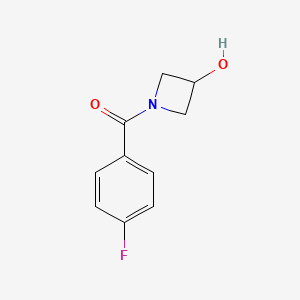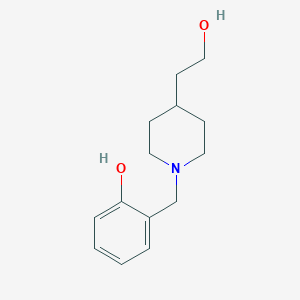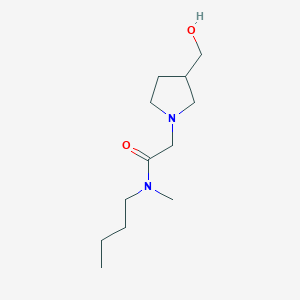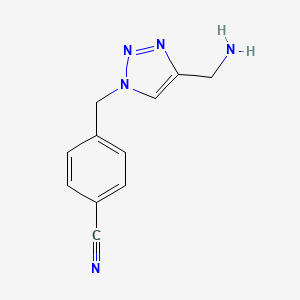![molecular formula C9H14N4 B1489003 3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile CAS No. 1342774-50-8](/img/structure/B1489003.png)
3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile
Vue d'ensemble
Description
3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile (3-APPN) is an organic compound with a wide range of applications in scientific research. It is a versatile compound with a wide range of potential applications in the fields of biochemistry and physiology. 3-APPN is a colorless liquid with a boiling point of 95°C and a melting point of -20°C. It is soluble in both water and organic solvents. In its pure form, it is a stable compound with a low vapor pressure.
Applications De Recherche Scientifique
Synthesis of Bipyrazoles and Pyrazolylpyrimidines
Researchers have developed methods to synthesize bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives from 3-(pyrazol-3-yl)-3-oxo-propanenitrile derivatives through reactions with nitrogen nucleophiles. These compounds have been characterized by elemental and spectral analyses, suggesting potential applications in the development of novel organic compounds with specific properties (Dawood, Farag, & Ragab, 2004).
Catalytic Synthesis of Pyrano[2,3-c]Pyrazoles
Another study highlights the use of ZnFe2O4 nanoparticles as a catalyst in the synthesis of [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitriles and substituted 6-amino-pyrano[2,3-c]pyrazole-5-carbonitrile derivatives. This method offers advantages such as excellent yields, short reaction times, and an environmentally benign process, demonstrating the versatility of this compound in catalyzed reactions (Safaei-Ghomi, Shahbazi-Alavi, & Heidari-Baghbahadorani, 2015).
Novel Pyrazole Derivatives with Potential Biological Activities
The synthesis of new fused pyrazole derivatives bearing the indole moiety has been explored for their antioxidant properties. These compounds, synthesized from 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine, were evaluated as antioxidant agents, with some showing promising activities. This research indicates the potential of these derivatives in developing new antioxidant agents (El‐Mekabaty, Etman, & Mosbah, 2016).
Green Synthesis Approaches
Efforts have been made to develop green synthesis methods for pyrazole derivatives. For example, L-cysteine catalyzed a one-pot multicomponent approach towards the synthesis of dihydropyrano[2,3-c]pyrazole derivatives. This method emphasizes the use of environmentally benign conditions and natural catalysts, showcasing an eco-friendly approach to synthesizing pyrazole derivatives (Sikandar et al., 2020).
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects , suggesting that this compound may interact with multiple targets.
Mode of Action
It is known that the pyrazole moiety in other compounds can interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share structural similarities with pyrazole, are known to affect a wide range of biological activities .
Result of Action
Given the known pharmacological effects of pyrazole-bearing compounds , it is likely that this compound has significant effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the enzyme’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular function . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to altered biochemical and cellular effects. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways can lead to changes in the overall metabolic profile of cells, which is important for understanding its potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization influences the compound’s activity and function, as it interacts with specific biomolecules within these compartments.
Propriétés
IUPAC Name |
3-[4-(3-aminopropyl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-4-1-3-9-7-12-13(8-9)6-2-5-11/h7-8H,1-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQABSXCXZKDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC#N)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl({[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488920.png)
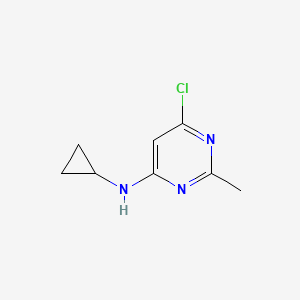
![{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1488925.png)
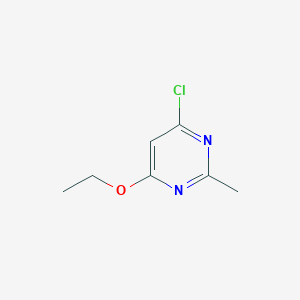
![2-[(4-Aminocyclohexyl)oxy]nicotinonitrile](/img/structure/B1488927.png)


